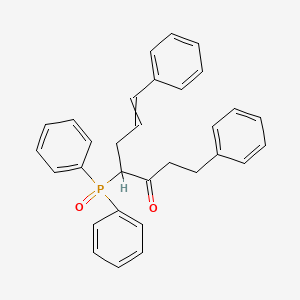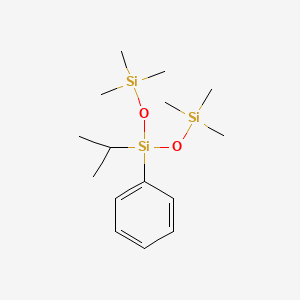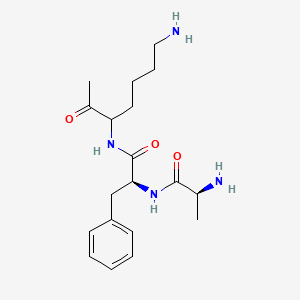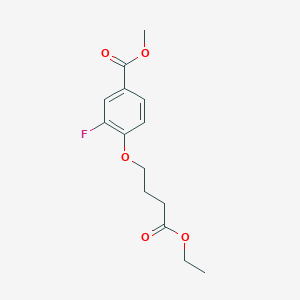
Nonanedioic acid--N-methylmethanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonanedioic acid–N-methylmethanamine (1/1) can be synthesized through a reaction between nonanedioic acid and N-methylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid–N-methylmethanamine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification through distillation or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanedioic acid–N-methylmethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
Oxidation: Nonanedioic acid and N-methylmethanamine.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Nonanedioic acid–N-methylmethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of nonanedioic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Nonanedioic acid–N-methylmethanamine (1/1) can be compared with other similar compounds such as:
Nonanedioic acid–N,N-dimethylmethanamine (1/1): Similar structure but with two methyl groups attached to the imine.
Nonanedioic acid–N-ethylmethanamine (1/1): Similar structure but with an ethyl group attached to the imine.
Nonanedioic acid–N-methylmethanimine: Contains a methyl group attached to an imine, but without the carboxylic acid groups.
The uniqueness of nonanedioic acid–N-methylmethanamine (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
722544-02-7 |
|---|---|
Formule moléculaire |
C11H23NO4 |
Poids moléculaire |
233.30 g/mol |
Nom IUPAC |
N-methylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-2/h1-7H2,(H,10,11)(H,12,13);3H,1-2H3 |
Clé InChI |
GEZXLKQIVDIXQA-UHFFFAOYSA-N |
SMILES canonique |
CNC.C(CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)



![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)





